1-Naphthalenemethanol
Overview
Description
Naphthalen-1-yl-methanol: is an organic compound with the molecular formula C11H10O. It is a type of naphthylmethanol where one of the hydrogens of the methyl group in methanol is replaced by a naphthalen-1-yl group . This compound is known for its unique structure, which combines the properties of both naphthalene and methanol, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
1-Naphthalenemethanol is a natural compound extracted from the root bark of Annona senegalensis . It has been identified to have antibacterial activity , suggesting that its primary targets are likely bacterial cells.
Result of Action
The primary result of this compound’s action is its antibacterial effect By interacting with bacterial cells, it can inhibit their growth or kill them outright
Biochemical Analysis
Biochemical Properties
1-Naphthalenemethanol plays a significant role in biochemical reactions, particularly in the context of sulfation. It has been studied for its interaction with the enzyme arylsulfotransferase, which catalyzes the sulfation of this compound using 3′-phosphoadenylyl sulfate as a cofactor . This interaction is crucial for understanding the metabolic pathways and the biochemical behavior of this compound in biological systems.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to possess antibacterial activity, particularly against certain bacterial strains This compound influences cell function by interacting with cellular membranes and potentially disrupting cell signaling pathways
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It undergoes sulfation catalyzed by arylsulfotransferase, resulting in the formation of sulfated metabolites . This process may influence enzyme activity and gene expression, contributing to the compound’s overall biochemical effects. The binding interactions and enzyme inhibition or activation mechanisms are critical for understanding how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is an intermediate photolysis product of 1-naphthaleneacetic acid, indicating its potential for degradation under certain conditions . Long-term effects on cellular function, observed in both in vitro and in vivo studies, are essential for understanding the compound’s temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings. Threshold effects and potential toxicity must be carefully evaluated to ensure safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite of 1-naphthaleneacetic acid and undergoes sulfation catalyzed by arylsulfotransferase . This process involves the interaction with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions and its overall metabolic behavior.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and efficacy in different cellular compartments, influencing its overall biochemical effects.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution helps elucidate its role in cellular processes and its potential impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalen-1-yl-methanol can be synthesized through several methods. One common method involves the reduction of naphthaldehyde using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds at room temperature and yields naphthalen-1-yl-methanol as the primary product .
Industrial Production Methods: In industrial settings, naphthalen-1-yl-methanol is often produced through catalytic hydrogenation of naphthaldehyde. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Naphthalen-1-yl-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
- Oxidation of naphthalen-1-yl-methanol typically yields naphthalen-1-carboxylic acid.
- Reduction results in the formation of naphthalen-1-yl-methane.
- Substitution reactions produce a range of substituted naphthalen-1-yl derivatives, depending on the electrophile used .
Scientific Research Applications
Chemistry: Naphthalen-1-yl-methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, naphthalen-1-yl-methanol is used as a precursor for the synthesis of biologically active molecules. It has been studied for its potential antimicrobial and anticancer properties .
Medicine: Naphthalen-1-yl-methanol derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are being investigated for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, naphthalen-1-yl-methanol is used as a solvent and as an intermediate in the production of dyes, fragrances, and other specialty chemicals .
Comparison with Similar Compounds
Naphthalen-2-yl-methanol: Similar to naphthalen-1-yl-methanol but with the methanol group attached to the second position of the naphthalene ring.
Naphthalen-1-yl-ethanol: An ethanol derivative with the hydroxyl group attached to the first position of the naphthalene ring.
Naphthalen-1-yl-methanone: A ketone derivative with the carbonyl group attached to the first position of the naphthalene ring.
Uniqueness: Naphthalen-1-yl-methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
naphthalen-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNHHSDYFYZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197295 | |
Record name | 1-Hydroxymethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4780-79-4 | |
Record name | 1-Naphthalenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4780-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxymethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004780794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-NAPHTHALENEMETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hydroxymethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-NAPHTHYLMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2MEJ1Q34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.